molecular formula C12H14N2O B8354436 8-Isopropoxy-2-methyl-[1,5]naphthyridine

8-Isopropoxy-2-methyl-[1,5]naphthyridine

Cat. No. B8354436
M. Wt: 202.25 g/mol
InChI Key: BOCXNVWBRQKUEX-UHFFFAOYSA-N
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Patent
US07304074B2

Procedure details

To a 100 mL flask placed with KH (30%, 2.7 g, 20.15 mmol, pre-washed with nHex) was added a solution of anhydrous isopropanol (2.04 g, 33.59 mmol) in anhydrous THF (15 mL) at room temperature under argon. The reaction mixture was cooled to −20° C. 8-chloro-2-methyl-[1,5]naphthyridine (1.20 g, 6.72 mmol) in THF (20 mL) was added dropwise and the reaction mixture was stirred at −20° C. to r.t for 2 hrs. The reaction mixture was poured into 20 mL ice-water and extracted with AcOEt (100 mL×3). The combined organic layers was dried over Na2SO4 and concentrated to give the crude product which was purified by flash column (AcOEt/Hex=1/3˜3/2) to give 8-isopropoxy-2-methyl-[1,5]naphthyridine as white solid (0.34 g, 25%). HR-MS-EI (+) m/e calcd for C12H14N2O (M+) 202.1106. found 202.1107.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].Cl[C:6]1[CH:7]=[CH:8][N:9]=[C:10]2[C:15]=1[N:14]=[C:13]([CH3:16])[CH:12]=[CH:11]2>C1COCC1>[CH:1]([O:4][C:6]1[CH:7]=[CH:8][N:9]=[C:10]2[C:15]=1[N:14]=[C:13]([CH3:16])[CH:12]=[CH:11]2)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC=1C=CN=C2C=CC(=NC12)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
To a 100 mL flask placed with KH (30%, 2.7 g, 20.15 mmol, pre-washed with nHex)
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash column (AcOEt/Hex=1/3˜3/2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)OC=1C=CN=C2C=CC(=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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